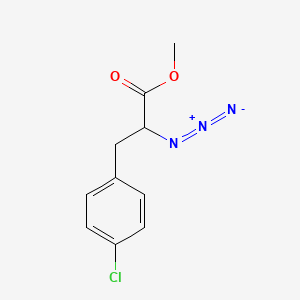

![molecular formula C11H12N2O4S B1471254 {4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid CAS No. 1431565-56-8](/img/structure/B1471254.png)

{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid”, related compounds have been synthesized using various methods. For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .Scientific Research Applications

Crystal Structure and Molecular Geometry

One study presented the crystal structure of a related compound, showcasing its potential for further research in methylation, detoxication, and antioxidation, highlighting the importance of amino acids in various industries. The crystal structure is stabilized by hydrogen bonds, indicating the molecule's geometric stability and potential interactions in biological systems (Li, Liang, & Tai, 2009).

Heterocyclic Chemistry and Synthesis

Another study focused on the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, demonstrating a method to create compounds with potential for further chemical and pharmaceutical research. This innovative approach to synthesizing complex molecules highlights the versatility of indole derivatives in creating pharmacologically relevant structures (Boraei, Sarhan, Yousuf, & Barakat, 2020).

Antidiabetic Activity

Research into tryptoline-3-carboxylic acid derivatives, including compounds structurally similar to "{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid", demonstrated potent antidiabetic activity in preclinical models. This study underscores the therapeutic potential of indole derivatives in managing diabetes, highlighting the importance of these compounds in developing new treatments (Choudhary, Kohli, Kumar, & Joshi, 2011).

Prostaglandin D2 Receptor Antagonism

Another study discovered a potent and selective antagonist for the prostaglandin D2 receptor, which is structurally related to "this compound". The research highlighted the pharmaceutical potential of indole derivatives in modulating inflammatory responses, offering insights into the development of new therapeutic agents (Sturino et al., 2007).

Mechanism of Action

Target of Action

The primary targets of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting COX enzymes, it prevents the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Similar compounds are known to be well-absorbed and widely distributed in the body . They are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of COX enzymes by 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful for treating conditions associated with these symptoms .

Action Environment

The action of 2-(4-(methylsulfonamido)-1H-indol-1-yl)acetic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Properties

IUPAC Name |

2-[4-(methanesulfonamido)indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-18(16,17)12-9-3-2-4-10-8(9)5-6-13(10)7-11(14)15/h2-6,12H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMHSXKKTHDYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

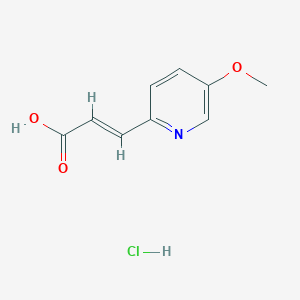

![Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1471172.png)

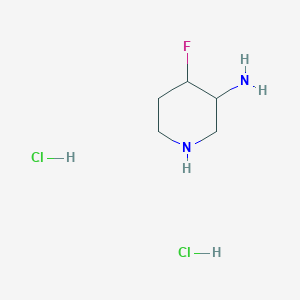

![[5-(2-Methoxyethoxy)piperidin-3-yl]methanol](/img/structure/B1471173.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)